molecular formula C16H31N3O3 B14794620 Tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]pyrrolidine-1-carboxylate

Tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]pyrrolidine-1-carboxylate

Cat. No.: B14794620
M. Wt: 313.44 g/mol
InChI Key: ZAXKZLCOLIOWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrrolidine ring. Its stereochemistry is defined by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary. The process includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (S)-tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in selective reactions and interactions that similar compounds may not exhibit.

Properties

IUPAC Name

tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-7-19(14(20)13(17)11(2)3)12-8-9-18(10-12)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXKZLCOLIOWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.